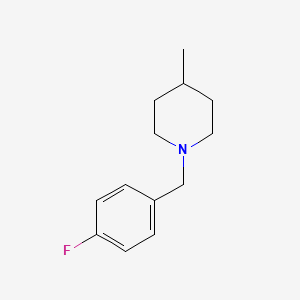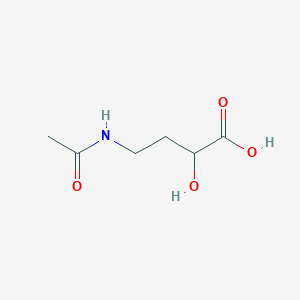
3-Methyl-6-phenyl-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-phenyl-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C9H8N4 It belongs to the class of tetrazines, which are known for their unique electronic properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-phenyl-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles, followed by oxidation. One common method is the Pinner synthesis, where hydrazine reacts with benzonitrile under acidic conditions to form the corresponding dihydrotetrazine, which is then oxidized to yield the desired tetrazine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient oxidation methods to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-6-phenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Formation of dihydrotetrazines.
Substitution: Reactions with nucleophiles and electrophiles.
Cycloaddition: Inverse electron demand Diels-Alder reactions with alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrazine or other reducing agents.
Substitution: Halogenated derivatives and nucleophiles.
Cycloaddition: Strained alkenes like trans-cyclooctene.
Major Products:
Oxidation: Formation of more oxidized tetrazine derivatives.
Substitution: Formation of substituted tetrazines.
Cycloaddition: Formation of stable covalent adducts.
Aplicaciones Científicas De Investigación
3-Methyl-6-phenyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Industry: Utilized in the development of photo- and electroactive materials for electronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-phenyl-1,2,4,5-tetrazine primarily involves its reactivity in bioorthogonal reactions. It acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, forming stable covalent bonds with strained alkenes and alkynes. This reactivity is harnessed for precise molecular targeting and labeling in biological systems .
Comparación Con Compuestos Similares
- 3-Phenyl-1,2,4,5-tetrazine
- 6-Methyl-3-phenyl-1,2,4,5-tetrazine
- 3,6-Diphenyl-1,2,4,5-tetrazine
Comparison: 3-Methyl-6-phenyl-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Compared to 3-Phenyl-1,2,4,5-tetrazine, the methyl group at the 3-position enhances its stability and reactivity in certain chemical reactions. The presence of both methyl and phenyl groups in this compound makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H8N4 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
3-methyl-6-phenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C9H8N4/c1-7-10-12-9(13-11-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
RIEDBFFMXQWXTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



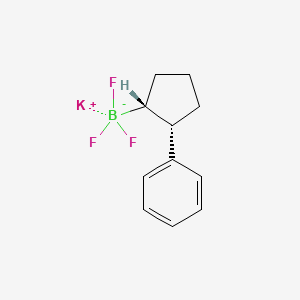
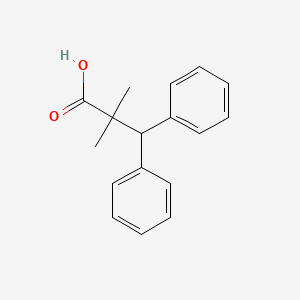
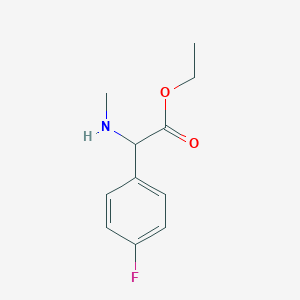
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
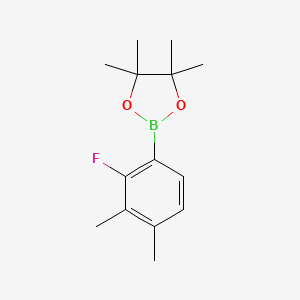
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
